molecular formula C₂₃H₃₄O₆ B1140587 3ALPHA-HYDROXY PRAVASTATIN LACTONE CAS No. 85798-96-5

3ALPHA-HYDROXY PRAVASTATIN LACTONE

カタログ番号: B1140587
CAS番号: 85798-96-5
分子量: 406.51
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Significance of Pravastatin (B1207561) Metabolites in Basic and Translational Research

The study of pravastatin's metabolites is significant for several reasons. Unlike many other statins, pravastatin is administered in its active hydroxy-acid form. nih.gov Its metabolism is not heavily reliant on the cytochrome P450 enzyme system, which is a common pathway for many drugs and a source of drug-drug interactions. researchgate.netnih.gov Instead, its major metabolites are often formed through other pathways, including chemical degradation in the stomach. nih.gov

Identification and Nomenclature of 3α-Hydroxy Pravastatin Lactone as a Key Metabolite/Isomer

3α-Hydroxy Pravastatin Lactone is recognized as a significant metabolite of pravastatin. drugbank.comlgcstandards.comscbt.com It is also referred to by other names, including 3-α-iso-Pravastatin. scbt.com The nomenclature precisely describes its chemical structure: a lactone form of pravastatin with a hydroxyl group at the 3-alpha position. The major biotransformation pathways for pravastatin include isomerization to this 3α-hydroxyisomer. nih.gov While this metabolite is considered to have clinically negligible activity, its formation is a key aspect of pravastatin's metabolism. nih.govdrugbank.com

Overview of Research Trajectories for Statin-Related Compounds and Their Biotransformation Products

The research landscape for statins and their biotransformation products is dynamic and multifaceted. A significant area of investigation is the interconversion between the active hydroxy acid form and the inactive lactone form of statins. mdpi.com This process can be influenced by pH and enzymes. mdpi.com The lactone forms, being more lipophilic, can enter cells via passive diffusion, whereas the acid forms often require active transport. mdpi.com

Recent research has also explored the role of gut microbiota in the biotransformation of statins, suggesting that bacterial enzymes can alter the drug's availability. nih.gov Furthermore, large-scale observational trials are investigating how individual variations in statin biotransformation, including the production of lactones, may influence clinical outcomes. ahajournals.org These studies highlight a growing interest in personalizing statin therapy by understanding the metabolic nuances of these drugs.

Chemical and Physical Properties

The distinct chemical and physical properties of 3α-Hydroxy Pravastatin Lactone are central to its behavior in biological systems.

PropertyValue
Molecular Formula C23H34O6
Molecular Weight 406.51 g/mol
CAS Number 85798-96-5
Synonyms 3-α-iso-Pravastatin

Data sourced from multiple chemical suppliers and databases. scbt.comsynzeal.com

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(1S,6S,7R,8S)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXABYACWXHFQQ-XAFXHSNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H](C12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006383
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85798-96-5
Record name 6-Hydroxyisocompactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-hydroxyisocompactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901006383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biogenesis and Pathways of Formation of 3alpha Hydroxy Pravastatin Lactone

Isomerization Pathways from Pravastatin (B1207561)

One of the major biotransformation routes for pravastatin involves its isomerization to 6-epi-pravastatin and the 3alpha-hydroxy isomer of pravastatin. researchgate.net

Chemical Isomerization in Acidic Environments and Its Implications for In Vitro Studies

Pravastatin is known to be unstable under acidic conditions. nih.gov This instability leads to its chemical transformation into an isomer, 3α-iso-pravastatin. nih.gov This conversion can occur in the acidic environment of the stomach. researchgate.netnih.gov The degradation of pravastatin is significantly influenced by both pH and temperature, with its stability increasing as the pH rises.

The propensity of pravastatin to isomerize in acidic conditions has important implications for in vitro studies. The conversion of pravastatin acid (PVA) to its inactive metabolite, 3'α-iso-pravastatin acid (3αPVA), can occur under acidic pH conditions used in laboratory settings. drugbank.com This chemical transformation can have functional consequences on the uptake of pravastatin into cells, which is a critical consideration for accurately interpreting in vitro experimental results. drugbank.com

Table 1: Factors Influencing Pravastatin Isomerization

FactorEffect on PravastatinImplication
Acidic pH Promotes isomerization to 3α-iso-pravastatin nih.govCan alter the compound being studied in vitro; occurs in the stomach in vivo researchgate.netnih.gov
Temperature Influences the rate of degradation researchgate.netHigher temperatures can accelerate degradation in experimental setups.

Potential Enzymatic Contributions to Isomer Formation from Parent Pravastatin

While chemical isomerization in acidic environments is a key pathway, enzymatic processes also play a role in the biotransformation of pravastatin. The major biotransformation pathways for pravastatin include both isomerization and enzymatic ring hydroxylation. researchgate.net The metabolism of pravastatin is primarily governed by glucuronidation reactions, with minimal involvement of cytochrome P450 (CYP) 3A enzymes. nih.gov The major metabolite formed through pravastatin's metabolism is the 3-alpha-hydroxy isomer. nih.gov However, the specific enzymatic mechanisms driving the isomerization to 3alpha-hydroxy pravastatin are not as extensively detailed as the chemical pathways.

Precursor Relationship to Pravastatin and Mevastatin (B1676542) Biotransformation in Fermentation and Synthetic Processes

Pravastatin itself is derived from the microbial transformation of mevastatin. The production of pravastatin is often a two-step process that begins with the fermentation of Penicillium strains to produce mevastatin (also known as compactin). nih.gov This is followed by a biotransformation step where mevastatin is hydroxylated to form pravastatin. nih.gov This hydroxylation can be carried out by various microorganisms, including those from the genera Streptomyces and Nocardia. nih.gov

The industrial production of pravastatin often utilizes the bacterium Streptomyces carbophilus, which contains a cytochrome P450 enzyme that stereospecifically hydroxylates mevastatin at the C-6 position to yield pravastatin. Therefore, 3alpha-hydroxy pravastatin lactone is not a direct precursor in the primary synthesis of pravastatin but rather a subsequent metabolite.

Table 2: Key Compounds in the Biotransformation Pathway to Pravastatin

CompoundRoleTransformation Process
Mevastatin (Compactin) PrecursorProduced by fermentation of Penicillium strains. nih.gov
Pravastatin Active DrugFormed by microbial hydroxylation of mevastatin, often by Streptomyces carbophilus. nih.gov
This compound MetaboliteFormed from the isomerization of pravastatin. researchgate.net

Metabolic Fate and Biotransformation Studies of 3alpha Hydroxy Pravastatin Lactone

In Vitro Metabolic Pathways in Cellular and Subcellular Models

In vitro studies utilizing cellular and subcellular models have been instrumental in mapping the metabolic pathways of pravastatin (B1207561) and identifying the enzymes responsible for the formation of its metabolites.

Role of Glucuronidation and Cytochrome P450 Enzymes in Pravastatin Metabolism Relevant to Metabolite Formation

Pravastatin's metabolism is distinct among statins as it is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system. nih.gov While some statins are heavily reliant on CYP isoenzymes like CYP3A4 for their breakdown, pravastatin's metabolism is primarily governed by other pathways. nih.govnih.gov This characteristic minimizes the potential for drug-drug interactions with compounds that inhibit or induce CYP enzymes. droracle.ai

The main routes of pravastatin biotransformation include isomerization and sulfation. nih.govdroracle.ai One of the major biotransformation pathways for pravastatin is the isomerization to its 3alpha-hydroxy isomer, which exists in equilibrium with its lactone form. drugbank.comnih.gov Studies have shown that the formation of the 3alpha-hydroxy isomer of pravastatin can occur in rat liver cytosol. nih.gov Glucuronidation also plays a role in the metabolism of pravastatin. nih.govdrugbank.com

Characterization of Downstream Metabolites of 3alpha-hydroxy Pravastatin Lactone

Current scientific literature primarily focuses on the metabolic pathways leading to the formation of 3alpha-hydroxy pravastatin and its corresponding lactone from the parent drug, pravastatin. While studies have identified numerous other metabolites of pravastatin, there is limited specific information available characterizing the downstream metabolites that may be formed directly from this compound.

Research has successfully quantified 3'α-hydroxy-pravalactone in human plasma alongside pravastatin and its other major metabolites, indicating its presence in the circulatory system. nih.gov However, the subsequent biotransformation of this compound itself has not been a primary focus of published metabolic studies. The activity of the 3-alpha-hydroxy isomer metabolite is considered to be clinically negligible. nih.govdrugbank.com

Pharmacokinetic Considerations in Non-Human and Experimental Animal Models

Pharmacokinetic studies in various animal models have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of pravastatin and its metabolites, including the 3alpha-hydroxy lactone form.

Disposition and Elimination Characteristics in In Vivo Animal Studies

In vivo studies in rats, dogs, and monkeys have demonstrated that pravastatin is selectively taken up by the liver, which is the target organ for its cholesterol-lowering effects. nih.gov This selective uptake is facilitated by active transport mechanisms. researchgate.net Following hepatic uptake, pravastatin is primarily excreted in an unchanged form via the bile. nih.gov This biliary excretion contributes to an enterohepatic circulation, which helps maintain the concentration of the drug in the liver. nih.gov

The elimination of pravastatin and its metabolites occurs through both hepatic and renal routes. researchgate.net In humans, approximately 70% of an administered dose of pravastatin is eliminated in the feces, while about 20% is excreted in the urine. nih.gov The dual elimination pathways reduce the need for significant dosage adjustments in patients with impaired liver or kidney function. researchgate.net

Pharmacokinetic comparisons across different animal species, including rats, dogs, rabbits, and monkeys, have revealed significant differences in exposure to pravastatin. For instance, at comparable doses, the systemic exposure to pravastatin is markedly higher in dogs.

Table 1: Key Pharmacokinetic Parameters of Pravastatin in Different Species

SpeciesPrimary Route of EliminationKey Disposition CharacteristicsReference
Rats Biliary excretionSelective uptake by the liver, enterohepatic circulation. nih.gov
Dogs Biliary excretionHigh systemic exposure compared to other species. nih.gov
Monkeys Biliary excretionSelective uptake by the liver. nih.gov
Humans Fecal (approx. 70%) and Urinary (approx. 20%)Dual elimination routes, extensive first-pass metabolism in the liver. nih.govresearchgate.net

This table summarizes general pharmacokinetic data for the parent drug, pravastatin, which provides context for the disposition of its metabolites.

Dynamic Interconversion between Lactone and Open-Acid Forms in Biological Systems

A critical aspect of the pharmacokinetics of pravastatin and its metabolites is the dynamic and reversible interconversion between the lactone and the open-ring hydroxy-acid forms. researchgate.net This interconversion is significantly influenced by the pH of the biological environment and can also be mediated by enzymes. researchgate.net

Pravastatin is administered in its active open-acid form. However, under the acidic conditions of the stomach, it can undergo non-enzymatic lactonization to form pravastatin lactone. Conversely, in more alkaline environments, such as the blood, the lactone form is readily hydrolyzed back to the active open-acid form. drugbank.com

Enzymatic Interactions and Molecular Regulation

Modulation of Drug Transporter Activities by 3ALPHA-HYDROXY PRAVASTATIN (B1207561) (Acid/Lactone Forms)

The acid and lactone forms of 3alpha-hydroxy pravastatin play a role in modulating the activity of drug transporters, which are critical for the uptake and efflux of drugs and endogenous compounds in various tissues.

Research has shown that the acid form of 3alpha-hydroxy pravastatin, known as 3α-iso-pravastatin acid (3αPVA), acts as an inhibitor of the Organic Anion Transporting Polypeptide 1B1 (OATP1B1). nih.gov This transporter is crucial for the hepatic uptake of pravastatin. The inhibitory effect of 3αPVA can alter the concentration of pravastatin in the bloodstream and its access to the liver, its primary site of action. nih.gov

Studies using human embryonic kidney 293 cells that express different genetic variants of OATP1B1 have demonstrated that 3αPVA inhibits the uptake of pravastatin in all tested variants (*1a, *1b, *5, and 15). nih.gov Notably, the inhibition was more potent in cells expressing the OATP1B15 and *15 variants, which are associated with decreased transporter function. nih.gov This suggests that individuals with these genetic variants may be more susceptible to the effects of this inhibition, potentially leading to altered pravastatin exposure. nih.gov The IC₅₀ values, which represent the concentration of inhibitor required to reduce enzyme activity by half, were significantly lower for the *5 and *15 variants compared to the reference *1a and *1b proteins. nih.gov Furthermore, kinetic studies revealed that 3αPVA has a higher binding affinity for OATP1B1 compared to pravastatin itself, reinforcing its role as a significant competitive inhibitor. nih.gov

Inhibition of OATP1B1-Mediated Pravastatin Uptake by 3α-iso-Pravastatin Acid (3αPVA)
OATP1B1 VariantIC₅₀ / Kᵢ Value ObservationSignificance
1a and *1b (Reference)Standard InhibitionBaseline inhibition of the common transporter variants.
5 and *15 (Variants)Significantly Lower than ReferenceEnhanced inhibition, suggesting a lower concentration of 3αPVA is needed to disrupt pravastatin uptake. nih.gov

Interactions with Hydroxysteroid Dehydrogenases in Metabolic Contexts

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes that catalyze the oxidation and reduction of steroids and other compounds. wikipedia.org Specifically, 3α-hydroxysteroid dehydrogenase (3α-HSD) is responsible for the interconversion of 3-ketosteroids and 3α-hydroxysteroids. wikipedia.org

The formation of 3alpha-hydroxy pravastatin is a primary biotransformation pathway for pravastatin. nih.gov The chemical structure of this metabolite, characterized by a hydroxyl group at the 3-alpha position, strongly suggests the involvement of a 3α-HSD in its formation. These enzymes play a critical role in regulating the activity of various steroid hormones by converting them into their active or inactive forms. wikipedia.orguniprot.org In the context of pravastatin metabolism, an HSD enzyme likely catalyzes the reduction of a ketone group on a precursor molecule to form the 3α-hydroxy isomer. This metabolic step is crucial as the resulting metabolite, 3alpha-hydroxy pravastatin, has been reported to have significantly less pharmacological activity—about 1/10 to 1/40 the HMG-CoA reductase inhibitory activity of the parent compound. nih.gov

Influence on Enzyme Kinetics in Model Systems Related to Statin Metabolism

The interconversion between the lactone and hydroxy acid forms of pravastatin and its metabolites is a key aspect of their metabolism, influenced by environmental pH rather than direct enzymatic action in some cases. Pravastatin is administered in its active hydroxy acid form, but it can be converted to its inactive lactone form. nih.govcaymanchem.com This conversion process is reversible and highly dependent on pH.

In model systems using human plasma, the conversion of pravastatin lactone to its active hydroxy acid form is significantly influenced by pH. researchgate.net At an acidic pH, a greater proportion of the compound remains in the more lipophilic lactone form. researchgate.net However, at physiological (pH 7.4) and alkaline pH, the equilibrium shifts strongly toward the formation of the active hydroxy acid. researchgate.net In contrast, the conversion from the hydroxy acid form back to the lactone form does not show significant pH dependency within the tested physiological range. researchgate.net

pH-Dependent Interconversion of Pravastatin Lactone to Hydroxy Acid in Human Plasma
ConditionConversion to Hydroxy Acid FormKey Finding
Acidic pHLowA greater proportion remains in the inactive lactone form. researchgate.net
Physiological pH (7.4)High (~98%)Favors the formation of the active hydroxy acid. researchgate.net
Alkaline pHVery High (~99%)Strongly drives the conversion to the active hydroxy acid. researchgate.net

This pH-dependent kinetic relationship is critical for understanding the disposition of pravastatin and its metabolites, as the lactone form is more lipophilic and may have different transport and distribution characteristics compared to the active acid form.

Molecular and Cellular Biological Activities of 3alpha Hydroxy Pravastatin Lactone

Comparative HMG-CoA Reductase Inhibitory Potency in Biochemical and Cell-Free Assays

3alpha-hydroxy pravastatin (B1207561) lactone is a recognized metabolite of pravastatin. nih.govcaymanchem.comdaltonresearchmolecules.com While its parent compound, pravastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the primary enzyme in the cholesterol biosynthesis pathway, the inhibitory activity of its 3alpha-hydroxy lactone metabolite is notably reduced. nih.govhelsinki.finih.gov

The active form of statins for HMG-CoA reductase inhibition is the hydroxy acid form. helsinki.fimdpi.com Pravastatin itself is administered in its active hydroxy acid form. sci-hub.se The lactone forms, including 3alpha-hydroxy pravastatin lactone, are less active in inhibiting this key enzyme. Reports on the precise inhibitory potency of the 3alpha-hydroxy metabolite of pravastatin vary, with some sources describing its activity as clinically negligible.

In contrast, the parent compound, pravastatin, demonstrates significant inhibitory activity against HMG-CoA reductase in various assays. The half-maximal inhibitory concentration (IC50) for pravastatin has been determined in several studies, providing a benchmark for its potency.

Table 1: HMG-CoA Reductase Inhibitory Potency of Pravastatin in Various Assays

Assay SystemIC50 (nM)Source
Hep G2 cell homogenates95 nih.gov
Rat liver microsomes (Spectrophotometric assay)26
Rat liver microsomes (Radioisotope assay)34
General (against sterol synthesis)5600 medchemexpress.com

This table is interactive. You can sort the data by clicking on the column headers.

Cellular Effects in Non-Clinical Models

The cellular effects of this compound have been primarily investigated in the context of statin-induced myotoxicity.

There is no specific information available in the reviewed scientific literature regarding the direct influence of this compound on cellular cholesterol homeostasis. Studies on cellular cholesterol synthesis and regulation have predominantly focused on the parent compound, pravastatin, which is known to inhibit cellular cholesterol synthesis and increase the activity of low-density lipoprotein (LDL) receptors in various cell types, including macrophages and hepatocytes. nih.govapexbt.comnih.gov

A significant finding in non-clinical models is the differential myotoxic potential between the lactone and acid forms of statins. Research has consistently shown that the lactone forms are more potent in inducing myotoxicity in skeletal muscle cells. nih.gov

Studies on primary human skeletal muscle cells have demonstrated that pravastatin lactone has a substantially higher potency for inducing myotoxicity compared to its hydroxy acid form. This increased toxicity is a key characteristic of the lactone metabolite. One study found that pravastatin lactone was 23-fold more potent at inducing myotoxicity than pravastatin acid. nih.gov

Table 2: Comparative Myotoxic Potency of Statin Lactone vs. Acid Forms in Human Skeletal Muscle Cells

StatinFold Increase in Myotoxic Potency (Lactone vs. Acid)Source
Pravastatin23-fold nih.gov
Atorvastatin (B1662188)14-fold nih.gov
Fluvastatin26-fold nih.gov
Simvastatin (B1681759)37-fold nih.gov

This table is interactive. You can sort the data by clicking on the column headers.

The proposed mechanism for this enhanced myotoxicity is related to the physicochemical properties of the lactone form. mdpi.com Being more lipophilic, pravastatin lactone can more readily cross cell membranes via passive diffusion, leading to higher intracellular concentrations in muscle cells compared to the more hydrophilic acid form, which requires active transport. mdpi.com This increased intracellular accumulation is believed to be a primary contributor to the observed muscle damage. Furthermore, some evidence suggests that statin lactones may exert toxic effects through mechanisms independent of HMG-CoA reductase inhibition, such as the inhibition of mitochondrial respiratory chain complexes. mdpi.com

Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 3α-hydroxy pravastatin (B1207561) lactone from complex biological matrices and in pharmaceutical formulations. Various HPLC methods have been developed to achieve efficient separation from its parent compound, pravastatin, and other related metabolites.

Method development often involves optimizing the stationary phase, mobile phase composition, and detector settings. For instance, reversed-phase columns, such as C18, are commonly used. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile), with the pH adjusted to ensure the stability and optimal separation of the analytes. nih.govnih.gov UV detection is frequently employed, with the maximum absorption wavelength for pravastatin and its derivatives being around 238 nm. mdpi.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Method Development and Validation

To enhance the speed, resolution, and sensitivity of analysis, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as a powerful tool. nih.govnih.gov These methods are particularly valuable for quantifying low levels of 3α-hydroxy pravastatin lactone in biological samples like plasma and urine. nih.govnih.govnih.gov

The development of a UHPLC-MS/MS method involves meticulous optimization of both the chromatographic and mass spectrometric parameters. nih.govnih.gov Chromatographic separation is often achieved on sub-2 µm particle columns, which allow for faster analysis times without compromising resolution. nih.govnih.gov Gradient elution is commonly used to effectively separate the target analyte from other compounds. nih.govnih.gov

Validation of the UHPLC-MS/MS method is performed according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability. nih.gov Key validation parameters include specificity, linearity, sensitivity (lower limit of quantification), accuracy, precision, recovery, and stability. nih.gov For example, a validated method demonstrated linearity for 3α-hydroxy-pravalactone over a concentration range of 0.5–200 nM with high precision and accuracy. nih.govresearchgate.net

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantitative Analysis

Mass spectrometry plays a pivotal role in both the structural confirmation and quantitative analysis of 3α-hydroxy pravastatin lactone. When coupled with a separation technique like HPLC or UHPLC, it provides a highly specific and sensitive detection system. nih.govnih.govnih.gov

For structural elucidation, high-resolution mass spectrometry can provide accurate mass measurements, which helps in confirming the elemental composition of the molecule. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ion into product ions, creating a unique fragmentation pattern that serves as a fingerprint for the compound, further confirming its identity. nih.govnih.gov

In quantitative analysis, multiple reaction monitoring (MRM) is a common mode of operation in tandem mass spectrometry. nih.govnih.govresearchgate.net This technique involves selecting a specific precursor ion (the molecular ion of 3α-hydroxy pravastatin lactone) and monitoring a specific product ion generated through fragmentation. This high selectivity minimizes interference from other components in the sample matrix, leading to accurate and precise quantification. nih.govnih.gov For instance, in one method, the positive electrospray ionization (ESI) mode was used for the detection of 3'α-hydroxy-pravalactone at an ion transition of m/z 438.2→183.1. nih.gov

Chromatographic Strategies for Stereoisomer and Metabolite Profiling

The analysis of pravastatin and its metabolites is complicated by the presence of stereoisomers. 3α-hydroxy pravastatin is an isomer of pravastatin, and it is essential to have chromatographic methods that can separate these and other related isomers. nih.gov The development of stereoselective assays is critical to individually quantify each isomer, as they may have different biological activities.

Comprehensive metabolite profiling aims to identify and quantify all relevant metabolites of pravastatin, including 3α-hydroxy pravastatin lactone, in biological fluids. This often requires sophisticated analytical strategies that can handle the complexity of the metabolic pathways, which include isomerization, hydroxylation, and oxidation. nih.gov UHPLC-MS/MS is the technique of choice for such studies due to its ability to separate and identify a wide range of metabolites in a single analytical run. nih.govnih.gov The use of authentic reference standards for each metabolite is crucial for their unambiguous identification and accurate quantification.

Development and Utilization of Reference Standards in Pre-Clinical Research and Quality Control

The availability and use of high-purity reference standards for 3α-hydroxy pravastatin lactone are fundamental for the accuracy and reliability of analytical data in pre-clinical research and for quality control purposes. synzeal.com These standards are used to confirm the identity of the analyte in a sample by comparing retention times and mass spectra. They are also essential for creating calibration curves for accurate quantification. nih.gov

Deuterium-labeled internal standards, such as 3α-hydroxy pravastatin lactone-d3, are often utilized in quantitative mass spectrometric methods. lgcstandards.comcymitquimica.com These labeled compounds have nearly identical chemical and physical properties to the unlabeled analyte but a different mass. By adding a known amount of the internal standard to the sample, any variability in sample preparation and analysis can be corrected for, leading to more accurate and precise results. nih.govnih.gov Certified reference materials provide the highest level of accuracy and are crucial for method validation and ensuring the quality of analytical measurements. lgcstandards.com

Structure Activity and Structure Metabolism Relationship Investigations

Stereochemical Impact on Biological Recognition and Metabolic Transformations

The precise three-dimensional arrangement of atoms, or stereochemistry, in statin molecules is paramount for their interaction with biological systems, including target enzymes and metabolic pathways. Pravastatin (B1207561) itself is derived from the stereoselective hydroxylation of compactin. nih.gov The enzymes responsible for this conversion, such as cytochrome P450 (CYP), are highly specific, performing regio- and stereoselective oxygen insertion. nih.gov

The biotransformation of pravastatin in the human body leads to the formation of several metabolites, including isomers that differ in their stereochemical configuration. Among these are 6-epi-pravastatin and the 3α-hydroxy isomer of pravastatin (3α-iso-PV). nih.gov The formation of these specific isomers underscores the stereoselective nature of the metabolic enzymes involved. For instance, in human urine samples following pravastatin administration, the 3α-hydroxy isomer constituted a notable percentage of the metabolites, highlighting a significant metabolic pathway. nih.gov

The stereochemistry directly influences how the molecule is recognized and processed. Even minor changes to the protein structure of the metabolizing enzymes can alter the stereochemical outcome of the reaction, demonstrating the sensitive interplay between the substrate's shape and the enzyme's active site. nih.gov This specificity is crucial, as different stereoisomers can exhibit varied biological activities and metabolic fates.

Influence of the Lactone Ring Structure on Chemical Stability and Biotransformation Interconversion

Statins can exist in two forms: a closed-ring lactone or an open-ring hydroxy acid. mdpi.comnih.gov 3α-hydroxy pravastatin lactone is the closed-ring form. The stability of this lactone ring and its interconversion to the active hydroxy acid form are heavily influenced by the chemical environment, particularly pH. mdpi.comresearchgate.netresearchgate.net

The conversion of the lactone form to the corresponding hydroxy acid is strongly pH-dependent. researchgate.netresearchgate.net In acidic conditions (like those found in the stomach), the lactone form is more stable and its hydrolysis to the open-ring acid occurs to a lesser extent. researchgate.netcaymanchem.com Conversely, at physiological pH (around 7.4) and in alkaline conditions, the equilibrium shifts significantly, favoring the open hydroxy acid form. researchgate.netresearchgate.net Studies have shown that at physiological pH, a substantial proportion of pravastatin lactone (approximately 98%) is converted to its active hydroxy acid form within 24 hours. researchgate.netresearchgate.net This interconversion is a critical step in its biotransformation, as the open-ring acid is the active form that inhibits the target enzyme, HMG-CoA reductase. mdpi.comnih.gov

Interestingly, while the conversion from lactone to acid is pH-sensitive, the reverse reaction—the conversion of the hydroxy acid back to the lactone—is not significantly influenced by pH changes within the physiological range. researchgate.netresearchgate.net This suggests that under normal body conditions, the hydroxy acid form is more stable than the lactone form. researchgate.net This dynamic, pH-regulated equilibrium between the lipophilic lactone and the hydrophilic acid form is a key determinant of the compound's absorption, distribution, and activity. mdpi.comnih.gov

Table 1: pH-Dependent Interconversion of Pravastatin Forms in Human Plasma

pHInitial Form% Lactone Form (after 24h)% Hydroxy Acid Form (after 24h)
6.8Pravastatin Lactone>2%<98%
7.4Pravastatin Lactone~2%~98%
7.8Pravastatin Lactone~1%~99%
6.8Pravastatin Acid<1%>99%
7.4Pravastatin Acid<1%>99%
7.8Pravastatin Acid<1%>99%

Data adapted from studies on the interconversion of pravastatin in human plasma at 37°C. researchgate.net

Comparative Analysis with Other Statin Lactones and Their Metabolites

While all statins share a common mechanism of action, their structural differences lead to distinct metabolic profiles and properties. nih.gov Pravastatin and its lactone form stand apart from many other statins, such as simvastatin (B1681759), lovastatin (B1675250), and atorvastatin (B1662188), in their metabolism. nih.govnih.gov

A key difference lies in their interaction with the cytochrome P450 enzyme system. Atorvastatin, lovastatin, and simvastatin are metabolized extensively by the CYP3A4 isozyme. nih.govresearchgate.net In contrast, pravastatin is not significantly metabolized by any of the major CYP450 enzymes. nih.govnih.gov Its metabolism primarily involves isomerization and sulfation in the cytosol of liver cells. nih.gov This distinction means that pravastatin has a lower potential for drug-drug interactions involving the CYP3A4 pathway compared to other statins. nih.gov

The physicochemical properties of the lactone forms also differ. Statin lactones are generally more lipophilic (fat-soluble) than their corresponding acid forms. mdpi.comnih.gov This lipophilicity varies among the different statins. For instance, simvastatin lactone is more lipophilic than pravastatin lactone. researchgate.net This property influences how the molecules cross cell membranes and may contribute to differences in their biological effects. mdpi.comnih.gov

In vitro studies comparing the myotoxicity of various statin lactones found that pravastatin lactone was less potent in inducing myotoxicity in human skeletal muscle cells compared to the lactone forms of atorvastatin, fluvastatin, and simvastatin. nih.gov Specifically, simvastatin lactone was found to be the most potent, followed by fluvastatin, pravastatin, and atorvastatin lactones in their potential to cause muscle cell damage. nih.gov This suggests that even within the same class, the specific structure of each lactone metabolite results in different biological interactions and potencies.

Table 2: Comparative Properties of Statin Lactones

FeaturePravastatin LactoneSimvastatin LactoneAtorvastatin Lactone
Primary Metabolism Isomerization, Sulfation (Not CYP-dependent) nih.govCYP3A4 nih.govresearchgate.netCYP3A4 nih.govresearchgate.net
Lipophilicity Less lipophilic researchgate.netMore lipophilic researchgate.netLipophilic
Relative Myotoxicity 23-fold higher than acid form nih.gov37-fold higher than acid form (most potent) nih.gov14-fold higher than acid form nih.gov

Research Models and Experimental Approaches Utilizing 3alpha Hydroxy Pravastatin Lactone

In Vitro Cellular Assays for Metabolic, Transport, and Toxicological Studies

In vitro cellular assays are fundamental in elucidating the metabolic fate, transport mechanisms, and potential toxicity of pharmaceutical compounds and their metabolites. For 3α-hydroxy pravastatin (B1207561) lactone, these assays have been instrumental in characterizing its behavior at a cellular level.

Metabolic Studies

The biotransformation of pravastatin, leading to the formation of 3α-hydroxy pravastatin lactone, has been investigated using various in vitro systems. Studies employing human small intestinal microsomes have demonstrated the metabolism of pravastatin to its 3'α-iso-pravastatin form through sulfation and subsequent degradation. This process, however, occurs at a significantly lower rate compared to the metabolism of other statins like lovastatin (B1675250), which is primarily metabolized by cytochrome P-450 3A enzymes. The intrinsic clearance of pravastatin via the cytochrome P-450 pathway in the intestine is substantially lower, suggesting a minimal impact on its oral bioavailability from this metabolic route.

Transport Studies

The transport of 3α-iso-pravastatin acid, the open-acid form of the lactone, has been a subject of investigation, particularly concerning its interaction with drug transporters. Human embryonic kidney (HEK293) cells transfected with different variants of the organic anion-transporting polypeptide 1B1 (OATP1B1) have been utilized as a key research model. These studies have shown that 3α-iso-pravastatin acid is a substrate for various OATP1B1 proteins. Interestingly, while the affinity (Km) of pravastatin for OATP1B1 variants can differ, the affinity for 3α-iso-pravastatin acid remains consistent across these variants. This suggests that in individuals with certain OATP1B1 genotypes, there might be a preferential transport of the metabolite compared to the parent drug. Furthermore, 3α-iso-pravastatin acid has been shown to inhibit the uptake of pravastatin mediated by OATP1B1, with lower concentrations needed for inhibition in cells expressing certain variant transporters.

Interactive Data Table: Kinetic Parameters of 3α-iso-pravastatin acid Transport by OATP1B1 Variants

OATP1B1 VariantVmax (pmol/mg protein/min)Km (µM)Intrinsic Clearance (Vmax/Km) (µl/mg protein/min)
OATP1B11a135.325.85.24
OATP1B11b117.124.14.86
OATP1B1567.225.12.68
OATP1B11560.523.92.53

This table presents a hypothetical representation of data that could be generated from in vitro transport studies.

Toxicological Studies

The toxicological profile of statin lactones has been a significant area of research, particularly concerning myotoxicity. In vitro studies using primary human skeletal muscle cells have directly compared the myotoxic potential of the lactone and acid forms of several statins, including pravastatin. These assays have revealed that pravastatin lactone exhibits a notably higher potency for inducing myotoxicity compared to its corresponding acid form. The concentration required to induce a toxic effect was found to be significantly lower for the lactone. This highlights the importance of considering the lactone metabolite in toxicological assessments.

Interactive Data Table: Comparative Myotoxicity of Pravastatin Acid and Lactone

CompoundFormIC50 (µM) for MyotoxicityFold Difference in Potency (Acid vs. Lactone)
PravastatinAcid>100023-fold
PravastatinLactone~43.5

This table illustrates the differential myotoxic potential between the acid and lactone forms of pravastatin based on published research findings.

Applications in Pre-Clinical Drug Discovery and Development Research as a Metabolite Reference

The availability of pure and well-characterized 3α-hydroxy pravastatin lactone is crucial for its role as a metabolite reference standard in preclinical drug discovery and development. synzeal.comsynzeal.com As a reference standard, it serves several critical functions:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the metabolite in various biological matrices (e.g., plasma, urine, tissue homogenates) from preclinical and clinical studies. synzeal.com

Metabolite Identification: It aids in the unequivocal identification of this metabolite in complex biological samples by comparing its chromatographic and mass spectrometric properties to the authentic standard.

Quality Control: During the manufacturing of pravastatin, the reference standard is used for quality control purposes to identify and quantify any potential impurities, including the 3α-hydroxy pravastatin lactone. synzeal.com

The commercial availability of 3α-hydroxy pravastatin lactone as a certified reference material, often accompanied by a certificate of analysis, ensures its suitability for these regulated research and development activities. synzeal.com

Emerging Research Areas and Future Perspectives

Elucidation of Unexplored Enzymatic Pathways Involved in 3α-Hydroxy Pravastatin (B1207561) Lactone Biotransformation

The biotransformation of pravastatin is a complex process involving multiple enzymatic pathways, leading to the formation of several metabolites, including 3α-hydroxy pravastatin lactone. While the primary pathways of pravastatin metabolism have been described, a deeper understanding of the specific enzymes and potential alternative or unexplored routes involved in the formation of its 3α-hydroxy isomer is an active area of research.

Pravastatin undergoes significant metabolism following administration, with key biotransformation pathways including isomerization to 3α-hydroxy-iso-pravastatin (3α-iso-PV) and 6-epi-pravastatin. The formation of the 3α-hydroxy isomer is a notable metabolic step. drugbank.com Further biotransformation includes enzymatic ring hydroxylation, oxidation of the ester side chain, and oxidation of the carboxyl side chain.

While it is known that pravastatin metabolism has minimal intervention from the cytochrome P450 3A (CYP3A) enzymes, the precise non-CYP-mediated enzymatic processes governing the isomerization to 3α-hydroxy pravastatin and its subsequent lactonization are not fully elucidated. drugbank.com The conversion between the hydroxy acid and lactone forms of pravastatin is also influenced by pH, with the lactone form being more prevalent in acidic conditions, such as those found in the stomach. caymanchem.comresearchgate.net This non-enzymatic, acid-catalyzed lactonization adds another layer of complexity to its biotransformation profile. caymanchem.com Future research is expected to focus on identifying the specific isomerases and other enzymes that may play a role in the formation of 3α-hydroxy pravastatin lactone, providing a more complete picture of its metabolic fate.

Integration of 3α-Hydroxy Pravastatin Lactone Data into Systems Pharmacology Models for Mechanistic Prediction (Non-Clinical)

Systems pharmacology, which integrates computational modeling with experimental data, offers a powerful tool for predicting the pharmacokinetic and pharmacodynamic behavior of drugs and their metabolites. The inclusion of data on metabolites like 3α-hydroxy pravastatin lactone into these models is a critical step towards more accurate non-clinical predictions of drug disposition and potential effects.

Physiologically based pharmacokinetic (PBPK) models are being developed for statins like pravastatin to simulate their absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov These models incorporate data on various transporters and enzymes that influence the drug's behavior. For pravastatin, transporters such as OATP1B1, OATP2B1, and MRP2 are significant in its intestinal absorption and hepatic uptake. nih.gov

Development of Advanced Analytical Techniques for Comprehensive Statin Metabolite Profiling

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of statins and their metabolites in biological matrices. nih.govnih.govplos.org These methods offer high sensitivity and selectivity, allowing for the simultaneous determination of multiple analytes in a single run.

Several validated LC-MS/MS methods have been specifically developed for the quantitative determination of pravastatin and its 3α-hydroxy metabolite in human plasma and urine. nih.govnih.gov These methods often involve a one-step liquid-liquid extraction for sample preparation and utilize multiple reaction monitoring (MRM) for detection, which enhances specificity. nih.govnih.gov For instance, one method reported lower limits of quantitation (LLOQ) in plasma of 0.106 ng/mL for pravastatin and 0.105 ng/mL for 3α-hydroxy pravastatin. nih.gov

Ultra-high-performance liquid chromatography (UHPLC)-MS/MS further improves upon these methods by offering shorter run times and higher resolution. researchgate.net Researchers have developed UHPLC-MS/MS methods for the simultaneous quantitation of pravastatin, 3α-hydroxy-pravastatin, pravalactone, and 3α-hydroxy-pravalactone in human plasma. researchgate.net These advanced methods often employ solid-phase extraction for sample clean-up and sophisticated chromatographic techniques to achieve optimal separation. researchgate.net The continuous refinement of these analytical tools is essential for generating the high-quality data needed for pharmacokinetic modeling and a deeper understanding of statin metabolism. nih.govmdpi.com

Table 1: Advanced Analytical Methods for 3α-Hydroxy Pravastatin Lactone Profiling

Analytical TechniqueSample MatrixKey FeaturesLower Limit of Quantitation (LLOQ)Reference
LC-MS/MSPlasma, UrineOne-step liquid-liquid extraction, MRM detectionPlasma: 0.105 ng/mL nih.gov
UHPLC-MS/MSHuman PlasmaSolid-phase extraction, gradient elution, positive/negative ESI switching0.5–200 nM researchgate.net
UHPLC-MS/MSRat Plasma, UrineMicroextraction by packed sorbent (MEPS), rapid 2-minute run time5 nmol/l nih.gov

Mechanistic Elucidation of Novel Biological Activities in Defined Research Models Beyond HMG-CoA Reductase Inhibition

While the primary pharmacological action of pravastatin is the inhibition of HMG-CoA reductase, leading to reduced cholesterol synthesis, the biological activities of its metabolites, including 3α-hydroxy pravastatin lactone, are less understood and represent an important area for future research. nih.govnih.gov

Current knowledge suggests that the major metabolites of pravastatin, including the 3α-hydroxy isomer, have clinically negligible activity in terms of HMG-CoA reductase inhibition. drugbank.com In vitro studies have indicated that pravastatin itself is less myotoxic compared to more lipophilic statins like lovastatin (B1675250) and simvastatin (B1681759), a difference attributed to its reduced ability to inhibit HMG-CoA reductase in non-hepatic tissues. nih.gov Furthermore, research has shown that pravastatin has minimal effect on the activity of LDL receptors in non-hepatic cells, such as lymphocytes and fibroblasts, in contrast to lovastatin. nih.gov

Despite the currently understood limited activity, the potential for novel biological activities of 3α-hydroxy pravastatin lactone in specific cellular contexts or through different mechanisms remains an open question. Future research using defined in vitro models could explore whether this metabolite has any off-target effects or interacts with other cellular pathways, independent of HMG-CoA reductase. Such studies would be crucial to fully characterize its biological profile and determine if it contributes to any of the pleiotropic effects observed with statin therapy. This line of investigation could uncover previously unknown roles for this metabolite, expanding our understanding beyond its current classification as an inactive byproduct of pravastatin metabolism.

Q & A

Q. Q1. What validated analytical methods are available for quantifying 3α-hydroxy pravastatin lactone in biological matrices, and how are they optimized?

To quantify 3α-hydroxy pravastatin lactone in plasma and urine, reverse-phase HPLC-MS/MS and UHPLC-MS/MS are widely used. Sample preparation involves protein precipitation (for plasma) and dilution with ammonium acetate buffer (pH 4.5)–acetonitrile (68:32 v/v) for urine, followed by vortexing and centrifugation. Calibration curves are constructed using deuterated internal standards (e.g., pravastatin-d3) to account for matrix effects. Sensitivity is achieved with negative ion tandem mass spectrometry, providing a lower limit of quantification (LLOQ) of ~1 ng/mL .

Q. Q2. How does the structural configuration of 3α-hydroxy pravastatin lactone influence its solubility and pharmacokinetics compared to pravastatin?

3α-Hydroxy pravastatin lactone is a prodrug with a closed β-hydroxy-δ-lactone ring, whereas pravastatin exists as an open-chain hydroxy acid. The lactone form exhibits lower aqueous solubility due to reduced polarity, impacting its absorption and hepatic uptake. However, enzymatic hydrolysis in vivo converts the lactone to the active hydroxy acid form, which has higher solubility and affinity for hepatic organic anion transporters (e.g., OATP1B1) .

Advanced Research Questions

Q. Q3. How can Response Surface Methodology (RSM) optimize chromatographic parameters for separating 3α-hydroxy pravastatin lactone from co-eluting metabolites?

Box-Behnken design (BBD), a subset of RSM, is effective for optimizing mobile phase composition, flow rate, and pH. For example, a BBD study found that acetonitrile concentration (45–55%) and pH (3.5–4.5) significantly affect peak resolution. A quadratic model predicted optimal conditions (50% acetonitrile, pH 4.0, 1.0 mL/min flow rate), validated with a desirability function >0.94. This approach minimizes experimental runs while accounting for parameter interactions .

Q. Q4. What methodological challenges arise when reconciling contradictory data on 3α-hydroxy pravastatin lactone’s pharmacokinetic (PK) behavior across species?

In rat models, 3α-hydroxy pravastatin lactone shows minimal enterohepatic recirculation due to irreversible hepatic export via MRP2 transporters. However, human studies report variability in biliary excretion, possibly due to polymorphisms in MRP2 or competing metabolic pathways. To resolve contradictions, researchers should cross-validate PK models using physiologically based pharmacokinetic (PBPK) simulations incorporating species-specific transporter expression and enzyme activity .

Q. Q5. How do statins’ anti-inflammatory effects, as seen in the PRINCE trial, inform mechanistic studies on 3α-hydroxy pravastatin lactone?

The PRINCE trial demonstrated that pravastatin reduces CRP levels by 16.9% independently of LDL-C, suggesting anti-inflammatory pathways (e.g., NF-κB inhibition). For 3α-hydroxy pravastatin lactone, researchers should design in vitro assays (e.g., LPS-stimulated macrophage models) to measure IL-6/TNF-α suppression and correlate findings with clinical CRP data. Dose-response studies must control for lactone-to-acid conversion rates .

Q. Q6. What experimental strategies address discrepancies in statin lactone stability during environmental analysis?

Environmental studies often underreport statin lactones due to hydrolysis during sample storage. To mitigate this, stabilize samples with acidification (pH 2–3) and cold-chain storage. LC-MS/MS methods should include stability-indicating assays, spiking lactone standards into environmental matrices (e.g., wastewater) to quantify degradation products. Parallel analysis of hydroxy acid forms can validate recovery rates .

Methodological Considerations for Data Interpretation

Q. Q7. How should researchers design studies to distinguish between 3α-hydroxy pravastatin lactone’s direct pharmacological effects and artifacts from in vitro hydrolysis?

  • Use stability-controlled incubation media (e.g., pH 7.4 buffer with esterase inhibitors like PMSF).
  • Compare lactone vs. pre-hydrolyzed acid forms in cell-based assays (e.g., HMG-CoA reductase inhibition).
  • Quantify residual lactone post-experiment via LC-MS/MS to confirm structural integrity .

Q. Q8. What statistical approaches are critical for analyzing nonlinear pharmacokinetics of 3α-hydroxy pravastatin lactone in population PK models?

Nonlinear mixed-effects modeling (NONMEM) accounts for saturable hepatic uptake (Km ~10 μM for OATP1B1). Covariate analysis should include genetic variants (e.g., SLCO1B1 polymorphisms) and body mass index (BMI), which influence volume of distribution. Bootstrap validation (≥1,000 iterations) ensures robustness of parameter estimates .

Recommendations for Future Research

  • Prioritize metabolomic profiling to identify unknown lactone-derived metabolites in chronic dosing regimens.
  • Adopt microextraction by packed sorbent (MEPS) for low-volume biological samples, enhancing sensitivity in pediatric or geriatric studies .
  • Integrate in silico docking studies to explore lactone interactions with novel targets (e.g., NLRP3 inflammasome) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。